2-(Bromomethyl)-5-fluorophenol
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIJJXUPCJRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
A plausible route involves radical bromination of 5-fluoro-2-methylphenol using NBS under controlled conditions. This method capitalizes on the stability of the benzylic radical intermediate formed during the reaction.
Procedure :
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5-Fluoro-2-methylphenol is dissolved in a non-polar solvent (e.g., CCl₄ or benzene).
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NBS (1.1 equivalents) and a radical initiator (e.g., AIBN, 0.1 equivalents) are added.
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The mixture is refluxed under inert atmosphere for 6–12 hours.
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The crude product is purified via column chromatography or recrystallization.
Key Considerations :
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Regioselectivity : The electron-withdrawing fluorine atom at the 5-position directs bromination to the benzylic methyl group at the 2-position due to radical stabilization.
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Yield : Analogous brominations of methyl-substituted phenols report yields of 60–75%.
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Side Reactions : Over-bromination or ring bromination are mitigated by stoichiometric control and low-temperature conditions.
Nucleophilic Substitution of 5-Fluoro-2-hydroxymethylphenol
Phosphorus Tribromide (PBr₃)-Mediated Bromination
This method replaces the hydroxyl group of 5-fluoro-2-hydroxymethylphenol with bromine using PBr₃, a classic reagent for converting alcohols to alkyl bromides.
Procedure :
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5-Fluoro-2-hydroxymethylphenol is dissolved in anhydrous diethyl ether.
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PBr₃ (1.2 equivalents) is added dropwise at 0°C.
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The reaction is stirred at room temperature for 4 hours, followed by quenching with ice water.
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The product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.
Key Data :
Mechanistic Insight :
The reaction proceeds via formation of a bromophosphite intermediate, followed by nucleophilic displacement by bromide.
Multi-Step Synthesis from 2-Nitro-5-fluorophenol
Reduction and Sandmeyer Bromomethylation
This route involves sequential reduction of a nitro group and introduction of the bromomethyl moiety via a diazonium intermediate.
Step 1: Reduction of 2-Nitro-5-fluorophenol
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Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-fluoro-2-aminophenol .
Step 2: Diazotization and Bromomethylation
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The amine is diazotized with NaNO₂ and HBr at 0–5°C.
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The diazonium salt is treated with CuBr in HBr to introduce the bromomethyl group.
Optimization Challenges :
-
Side Products : Competing ring bromination is minimized by using excess HBr and low temperatures.
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Yield : Reported yields for analogous Sandmeyer reactions range from 50–65%.
Oxidative Bromination of 5-Fluoro-2-methylphenol
TEMPO-Catalyzed Oxidation and Bromination
Inspired by Rosuvastatin synthesis protocols, this method employs a two-step oxidation-bromination sequence:
Step 1: Oxidation of Methyl to Hydroxymethyl
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5-Fluoro-2-methylphenol is oxidized using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl in a biphasic system (DCM/H₂O).
Step 2: Bromination of Hydroxymethyl Group
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The intermediate 5-fluoro-2-hydroxymethylphenol is treated with HBr in acetic acid, yielding the target compound.
Advantages :
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Selectivity : TEMPO ensures selective oxidation of the methyl group without ring halogenation.
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Scalability : The biphasic system simplifies workup and improves yield (75–80%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Radical Bromination | 60–75 | >90 | Simple one-step process | Risk of over-bromination |
| PBr₃ Substitution | 70–85 | >95 | High efficiency | Requires hydroxymethyl precursor |
| Sandmeyer Reaction | 50–65 | 80–90 | Applicable to nitro precursors | Multi-step, low yield |
| TEMPO Oxidation | 75–80 | >95 | High selectivity | Requires expensive catalyst |
Industrial-Scale Considerations
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Cost Efficiency : The PBr₃ method is preferred for its high yield and minimal byproducts, though precursor availability may limit scalability.
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Safety : Radical bromination (NBS) poses fewer hazards compared to PBr₃, which requires strict moisture control.
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Environmental Impact : TEMPO-mediated oxidation aligns with green chemistry principles due to catalytic reagent use .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-(Azidomethyl)-5-fluorophenol or 2-(Thiocyanoethyl)-5-fluorophenol.
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 2-methyl-5-fluorophenol
Scientific Research Applications
Medicinal Chemistry Applications
2-(Bromomethyl)-5-fluorophenol has been investigated for its role as an intermediate in pharmaceutical development. Notably, it is utilized in synthesizing enzyme inhibitors and receptor modulators. Key applications include:
- Synthesis of Antagonists : The compound is employed in preparing reaction intermediates necessary for synthesizing polycyclic 5-HT₃ and 5-HT₄ antagonists, which are critical in treating various neurological disorders .
- Potential Anticancer Agents : Derivatives of this compound have shown promising results against cancer cell lines, indicating its potential therapeutic applications in oncology.
Case Study: Synthesis of Polycyclic Antagonists
In a study focused on developing polycyclic 5-HT₃ and 5-HT₄ antagonists, this compound was utilized as a key building block. The synthesis involved nucleophilic substitution reactions that led to the formation of complex polycyclic structures with enhanced biological activity against serotonin receptors .
Synthetic Organic Chemistry
The compound's unique structure allows for tailored modifications that enhance its functionality in various chemical processes. Its applications include:
- Nucleophilic Substitution Reactions : The bromomethyl group allows for diverse nucleophilic substitutions, making it a versatile intermediate in organic synthesis.
- Fluorination Reactions : The presence of fluorine enhances the electronic properties of derivatives synthesized from this compound, increasing their reactivity and potential applications in drug development .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluorophenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects.
Comparison with Similar Compounds
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Reactivity Highlights |
|---|---|---|---|---|
| 2-(Bromomethyl)-5-fluorophenol | ~205.04 (estimated) | -CH₂Br (C2), -F (C5) | ~8–9 | High SN2 reactivity at bromomethyl |
| 5-Bromo-2-fluorophenol | 190.99 | -Br (C5), -F (C2) | ~9–10 | Suzuki coupling precursor |
| 2-(Aminomethyl)-5-fluorophenol | 222.06 | -CH₂NH₂ (C2), -F (C5) | ~9–10 | Nucleophilic amine for condensation |
| 5-Bromo-2-(trifluoromethyl)phenol | 229.98 | -CF₃ (C2), -Br (C5) | ~4–5 | Strong acid catalyst |
| 2-Bromo-5-chlorophenol | 205.45 | -Br (C2), -Cl (C5) | ~7–8 | Higher acidity than fluorine analogs |
Biological Activity
2-(Bromomethyl)-5-fluorophenol is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromomethyl group and a fluorine atom on the phenolic ring. This compound has been studied for its potential biological activities, particularly as an intermediate in drug development and as a probe in biochemical assays.
The molecular formula of this compound is C7H6BrF O, with a molecular weight of approximately 203.02 g/mol. The presence of both bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity. The fluorine atom may enhance binding affinity and selectivity through electronic effects, facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 16 µM to 128 µM, indicating varying levels of effectiveness .
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | High |
| MA-1115 | 32 | Moderate |
| MA-1116 | 64 | Moderate |
| MA-1113 | 128 | Low |
Antiviral Activity
The antiviral potential of compounds similar to this compound has also been explored. For example, derivatives have shown efficacy against RNA viruses such as coronaviruses and filoviruses. A study indicated that certain analogues exhibited low micromolar activity against SARS-CoV and MERS-CoV, suggesting that modifications in the structure can lead to enhanced antiviral properties .
Case Studies
- Antiviral Screening : A series of flexible nucleoside analogues were synthesized based on the structure of this compound. These compounds were screened for antiviral activity against various strains, revealing promising results against SARS-CoV at an effective concentration (EC50) of around 8.8 µM .
- Antimicrobial Testing : In a comparative study, several fluoroaryl derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus. The results demonstrated that introducing fluorine into the phenolic structure significantly enhanced antimicrobial activity compared to non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The introduction of halogen atoms such as bromine and fluorine into the phenolic framework appears to significantly influence biological activity. The SAR analysis indicates that:
Q & A
Q. What are the optimal synthetic routes for 2-(Bromomethyl)-5-fluorophenol, and how do reaction conditions influence yield?
A common approach involves bromination of a pre-fluorinated phenol derivative. For example, bromomethylation of 5-fluorophenol using brominating agents like (N-bromosuccinimide) under radical initiation or via substitution reactions with . Reaction temperature (e.g., 0–10°C for controlled radical reactions) and solvent polarity (e.g., DMF for polar intermediates) critically affect regioselectivity and byproduct formation . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures), as noted in similar bromophenol syntheses .
Q. How can researchers validate the structural integrity of this compound?
Combine analytical techniques:
- : Look for aromatic proton splitting patterns (e.g., doublets for fluorinated protons) and a singlet for the bromomethyl () group.
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks at (for ) and fragmentation patterns consistent with bromine isotopes .
- HPLC: Monitor purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .
Q. What are the key stability considerations for storing this compound?
Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photolytic cleavage of the C-Br bond. Similar brominated phenols degrade at room temperature, forming phenolic byproducts .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing fluorine at the 5-position activates the bromomethyl group for nucleophilic attack (e.g., in SN2 reactions). Computational studies (DFT) suggest enhanced electrophilicity due to inductive effects, accelerating reactions with amines or thiols. Contrast this with non-fluorinated analogs, where slower kinetics are observed .
Q. What strategies mitigate competing side reactions during coupling reactions involving this compound?
- Temperature Control: Lower temperatures (e.g., −20°C) reduce elimination pathways (e.g., formation of quinone methides).
- Protecting Groups: Temporarily protect the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted oxidation .
- Catalytic Systems: Use Pd-catalyzed cross-coupling to enhance selectivity in aryl-alkyl bond formation, as demonstrated in benzimidazole syntheses .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Crystallinity vs. Amorphous Forms: Differences in melting points may arise from polymorphic variations. Characterize via X-ray diffraction (single-crystal XRD) or DSC .
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., debrominated species or dimerized products) that skew spectral interpretations .
Q. What role does this compound play in synthesizing fluorinated heterocycles for medicinal chemistry?
This compound serves as a versatile alkylating agent for constructing fluorinated benzimidazoles or oxadiazoles. For example, in Example 290 of a European patent, it reacts with amines to form imidazole-based pharmacophores with antiviral activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
